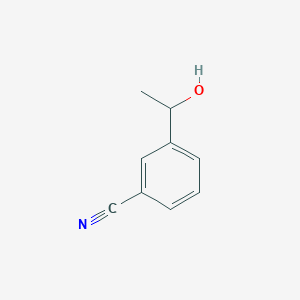

3-(1-Hydroxyethyl)benzonitrile

Übersicht

Beschreibung

3-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO. It consists of a benzonitrile backbone with a hydroxyethyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires mild conditions and can be catalyzed by acids . Another approach involves the use of ionic liquids as recycling agents, which can simplify the separation process and eliminate the need for metal salt catalysts .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry: Used as a starting material in the synthesis of amides, esters, heterocyclic compounds, and polymers.

Medicinal Chemistry: Investigated for its potential use as a drug or therapeutic agent.

Biochemistry: Studied for its interactions with biological molecules and potential biochemical effects.

Industry: Utilized in the production of advanced coatings, pesticides, and dyes.

Wirkmechanismus

The exact mechanism of action of 3-(1-Hydroxyethyl)benzonitrile is not fully understood. it is believed that the hydroxyethyl group may act as a hydrogen bond acceptor, allowing the compound to interact with other molecules. The nitrile group may act as a nucleophile, facilitating reactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzonitrile: A simpler compound without the hydroxyethyl substituent.

3-(1-Hydroxyethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

3-(1-Hydroxyethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-(1-Hydroxyethyl)benzonitrile, a compound with the chemical formula C9H11NO, has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound can be accomplished through various methods, often involving the reaction of benzaldehyde derivatives with hydroxyl ethyl groups. One common approach includes the use of sodium hydroxide in an ethanol medium under controlled temperatures to yield high purity and yield of the compound.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Studies have shown that nitrile-containing compounds can inhibit specific enzymes, such as lipases, which play a crucial role in lipid metabolism. For instance, structure-activity relationship (SAR) studies suggest that modifications to the nitrile group can significantly alter inhibitory potency against adipose triglyceride lipase (ATGL) .

- Anticancer Properties : Some derivatives of benzonitriles have demonstrated cytotoxic effects against cancer cell lines. The introduction of functional groups like hydroxyl and ethyl moieties can enhance their anticancer activity by improving solubility and bioavailability .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the effects of various benzonitrile derivatives on prostate cancer cell lines. Compounds with similar structures to this compound showed significant inhibition of cell proliferation, indicating potential as therapeutic agents against androgen receptor-dependent cancers .

- Lipase Inhibition Studies : Another research focused on the inhibitory effects of nitrile-containing compounds on lipases. The results indicated that certain structural modifications could lead to improved selectivity and potency against specific lipases involved in metabolic disorders .

Data Tables

The following table summarizes some key findings related to the biological activity of this compound and its analogs:

| Compound | IC50 (µM) | Target Enzyme | Effect on Cancer Cell Lines |

|---|---|---|---|

| This compound | TBD | Adipose Triglyceride Lipase | Moderate inhibition |

| Analog A | 10 | Lipoprotein Lipase | High inhibition |

| Analog B | >200 | Monoglyceride Lipase | No significant effect |

Eigenschaften

IUPAC Name |

3-(1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFGALOARUPOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459348 | |

| Record name | 3-(1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115098-69-6 | |

| Record name | 3-(1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.